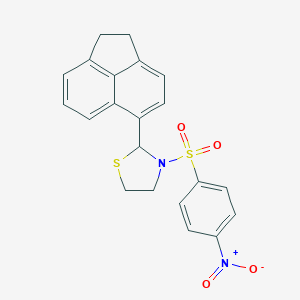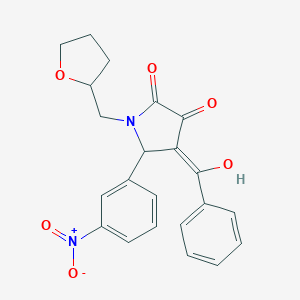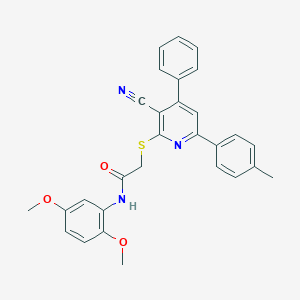
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is a complex organic compound that features a thiazolidine ring, a nitrobenzene sulfonyl group, and an acenaphthene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of Nitrobenzene Sulfonyl Group: The thiazolidine intermediate is then reacted with a nitrobenzene sulfonyl chloride in the presence of a base such as triethylamine to introduce the nitrobenzene sulfonyl group.
Attachment of Acenaphthene Moiety: Finally, the acenaphthene group is introduced through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the nitro group converted to an amine.
Substitution: Substituted derivatives with different functional groups replacing the nitro group.
科学研究应用
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzene sulfonyl group can participate in redox reactions, while the thiazolidine ring may interact with biological macromolecules.
相似化合物的比较
Similar Compounds
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-oxazolidine: Similar structure but with an oxazolidine ring instead of a thiazolidine ring.
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-imidazolidine: Contains an imidazolidine ring instead of a thiazolidine ring.
Uniqueness
2-Acenaphthen-5-yl-3-(4-nitro-benzenesulfonyl)-thiazolidine is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c24-23(25)16-7-9-17(10-8-16)29(26,27)22-12-13-28-21(22)19-11-6-15-5-4-14-2-1-3-18(19)20(14)15/h1-3,6-11,21H,4-5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHINPIQIJIASR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409436.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B409439.png)




![3-Amino-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409447.png)
![3-amino-N-(2-methylnaphthalen-1-yl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409448.png)
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2-methyl-1-naphthyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409449.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2-methyl-1-naphthyl)acetamide](/img/structure/B409450.png)
![3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409451.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409453.png)

